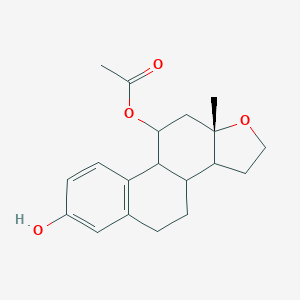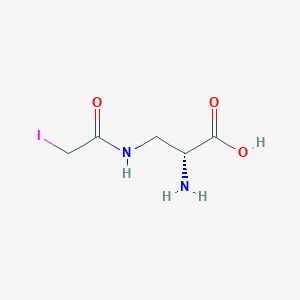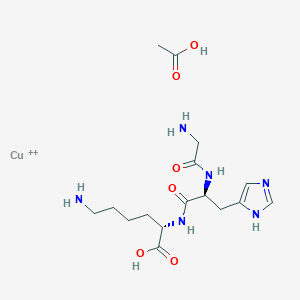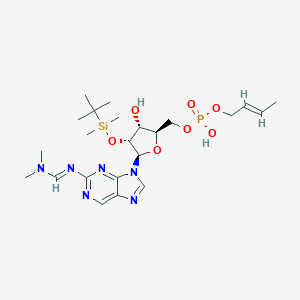
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate, also known as Trenbolone Acetate, is a synthetic anabolic-androgenic steroid that is widely used in scientific research. It was first introduced in the 1960s and has since gained popularity due to its potent anabolic effects. Trenbolone Acetate is commonly used in the field of veterinary medicine to promote muscle growth and improve feed efficiency in livestock. In recent years, it has also gained attention in the scientific community for its potential applications in human medicine.
Wirkmechanismus
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate works by binding to androgen receptors in the body, which stimulates protein synthesis and promotes muscle growth. It also has anti-catabolic effects, which means that it helps to prevent the breakdown of muscle tissue. 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate is also known to increase nitrogen retention in the body, which is essential for muscle growth.
Biochemical and Physiological Effects:
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate has a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, improve bone density, and increase red blood cell production. It also has a number of metabolic effects, including increased protein synthesis, decreased fat deposition, and increased glycogen synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate in scientific research is its potent anabolic effects. It is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, there are also limitations to its use. 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate is a controlled substance in many countries and requires special permits for use in research. It is also known to have a number of potential side effects, including liver toxicity and cardiovascular complications.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate. One area of interest is its potential applications in the treatment of muscle wasting diseases and osteoporosis. It may also have applications in the field of regenerative medicine, where it could be used to promote tissue growth and repair. Additionally, further research is needed to fully understand the potential side effects of 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate and to develop strategies to mitigate these risks.
Synthesemethoden
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate is synthesized from testosterone using a series of chemical reactions. The first step involves the conversion of testosterone to 19-nortestosterone, which is then converted to 19-nor-4,9-pregnadiene-3,20-dione. This compound is then converted to 3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate using a combination of chemical reactions and purification steps.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate Acetate has been widely used in scientific research to study its effects on muscle growth, bone density, and other physiological processes. It has also been studied for its potential applications in the treatment of muscle wasting diseases, osteoporosis, and other conditions.
Eigenschaften
CAS-Nummer |
134761-89-0 |
|---|---|
Produktname |
3-Hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate |
Molekularformel |
C18H18N2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
[(11aS)-7-hydroxy-11a-methyl-3,3a,3b,4,5,9b,10,11-octahydro-2H-naphtho[2,1-e][1]benzofuran-10-yl] acetate |
InChI |
InChI=1S/C19H24O4/c1-11(20)23-17-10-19(2)16(7-8-22-19)15-5-3-12-9-13(21)4-6-14(12)18(15)17/h4,6,9,15-18,21H,3,5,7-8,10H2,1-2H3/t15?,16?,17?,18?,19-/m0/s1 |
InChI-Schlüssel |
VZRGYDFEWGHZOL-VEGHNBABSA-N |
Isomerische SMILES |
CC(=O)OC1C[C@]2(C(CCO2)C3C1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CC(=O)OC1CC2(C(CCO2)C3C1C4=C(CC3)C=C(C=C4)O)C |
Kanonische SMILES |
CC(=O)OC1CC2(C(CCO2)C3C1C4=C(CC3)C=C(C=C4)O)C |
Synonyme |
3-HOETA 3-hydroxy-17-oxoestra-1,3,5(10)-trien-11-yl acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
![benzyl (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]sulfanylamino]-3-phenylpropanoyl]amino]-4-methylpentanoate](/img/structure/B237306.png)

![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,6R)-4-hydroxy-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B237325.png)
![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
![2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol](/img/structure/B237333.png)
![3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B237346.png)